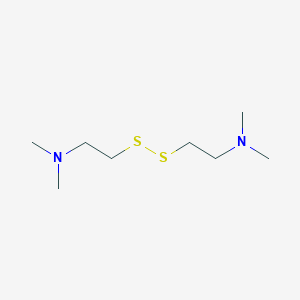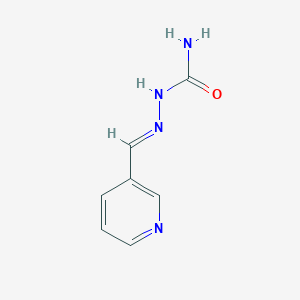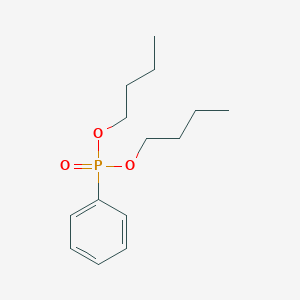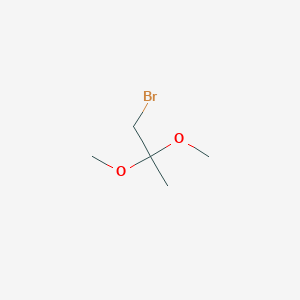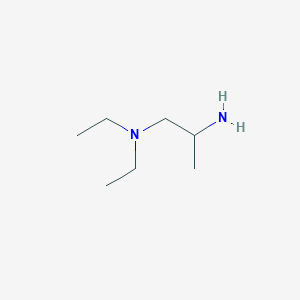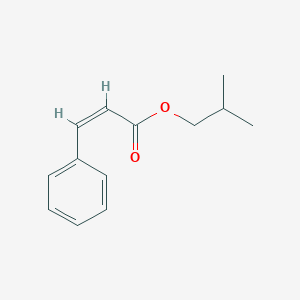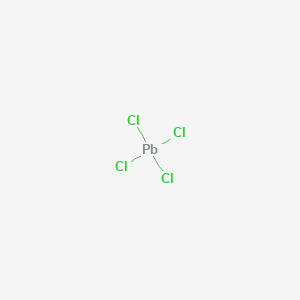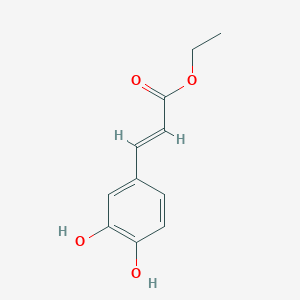
咖啡酸乙酯
描述
Ethyl caffeate is an ester of caffeic acid, a hydroxycinnamic acid, and ethanol. It is a naturally occurring organic compound found in several plants, including Bidens pilosa, Polygonum amplexicaule, and Ligularia fischeri . Ethyl caffeate is known for its various biological activities, including anti-inflammatory, anticancer, and antifibrotic properties .
科学研究应用
咖啡酸乙酯具有广泛的科学研究应用:
化学: 咖啡酸乙酯用作模型化合物来研究羟基肉桂酸衍生物的反应性。
生物学: 它被研究以评估其抑制芳香烃受体 (AhR) 信号通路(与抗过敏活性相关)的潜力.
作用机制
咖啡酸乙酯通过各种分子靶点和途径发挥作用。 它抑制 NF-κB 和其下游炎症介质(如 iNOS、COX-2 和 PGE2)的激活 。 此外,咖啡酸乙酯抑制芳香烃受体 (AhR) 信号通路,这与其抗过敏活性有关 。 它还作为醛固酮合成酶的抑制剂,从而调节血压 .
生化分析
Biochemical Properties
Ethyl caffeate is involved in the caffeic acid synthesis pathway . The genes involved in this pathway include tyrosine ammonia-lyase (TAL) and p-coumaric acid hydroxylase (HpaBC), which were introduced into Escherichia coli along with 4-coumaroyl CoA ligase (4CL) and acyltransferases (AtCAT) cloned from Arabidopsis thaliana . In the presence of ethanol, E. coli harboring these genes successfully synthesized ethyl caffeate .
Cellular Effects
Ethyl caffeate has been found to suppress NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin . It also exhibits anticancer, anti-inflammatory, and antifibrotic activities .
Molecular Mechanism
Pharmacophore modeling, molecular docking, and molecular dynamics simulation studies indicate that ethyl caffeate is a potential inhibitor of the aldosterone synthase (CYP11B2), a key enzyme for the biosynthesis of aldosterone, which plays a significant role in the regulation of blood pressure .
Dosage Effects in Animal Models
Ethyl caffeate administered intraperitoneally in rats previously is able to prevent the dimethylnitrosamine-induced loss in body and liver weight, as well as to reduce the degree of liver injury
Metabolic Pathways
Ethyl caffeate is synthesized from tyrosine by deamination and hydroxylation, and needs to be activated by the attachment of coenzyme A (CoA)
准备方法
咖啡酸乙酯可以通过咖啡酸与乙醇的酯化反应合成。 该反应通常需要酸催化剂,例如硫酸,并在回流条件下进行 。 在工业环境中,咖啡酸乙酯也可以使用生物催化方法生产。 例如,咖啡酰辅酶 A 酰基转移酶在大肠杆菌中的表达已被用于生物合成咖啡酸乙酯 .
化学反应分析
咖啡酸乙酯会发生各种化学反应,包括:
氧化: 咖啡酸乙酯可以被氧化成醌和其他氧化产物。
还原: 咖啡酸乙酯的还原会导致二氢衍生物的形成。
取代: 咖啡酸乙酯与甲胺反应生成绿色颜料.
这些反应中常用的试剂和条件包括用于氧化的氧化剂,如高锰酸钾,以及用于还原的还原剂,如硼氢化钠。 从这些反应中形成的主要产物取决于所用试剂和条件。
相似化合物的比较
咖啡酸乙酯与其他羟基肉桂酸衍生物相似,例如:
咖啡酸: 咖啡酸乙酯的母体化合物,以其抗氧化特性而闻名.
绿原酸: 咖啡酸和奎宁酸的结合物,常见于咖啡中,以其健康益处而闻名.
阿魏酸: 另一种具有抗氧化和抗炎特性的羟基肉桂酸衍生物.
属性
IUPAC Name |
ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7,12-13H,2H2,1H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKYDMULARNCIS-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70876375 | |
| Record name | Ethyl 3,4-dihydroxycinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70876375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66648-50-8, 102-37-4 | |
| Record name | Ethyl trans-caffeate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66648-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl caffeate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3,4-dihydroxycinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70876375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Caffeic acid ethyl ester | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Ethyl caffeate exhibits its effects through various mechanisms:
- Direct binding to enzymes: Research suggests Ethyl caffeate directly binds to the active site of enzymes like human pancreatic α-amylase [], HIV protease [], and 5-lipoxygenase (5-LOX) []. This binding inhibits their activity, leading to downstream effects like reduced carbohydrate digestion [] and suppression of pro-inflammatory leukotriene B4 production [].
- Modulation of signaling pathways: Ethyl caffeate can suppress the PI3K, ERK1/2, and p38 kinase activities by directly binding to these kinases []. This leads to the downstream inhibition of AP1 and NF-κB transactivation, both crucial in inflammatory responses and carcinogenesis.
- Interaction with Aryl hydrocarbon receptor (AhR): Ethyl caffeate inhibits AhR signaling, impacting the expression of genes like CYP1A1 []. This inhibition is linked to reduced mast cell activation and allergic responses.
A:
- Spectroscopic Data: Ethyl caffeate's structure has been elucidated using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and electron ionization mass spectroscopy (EI-MS) [].
ANone:
- Stability: Ethyl caffeate demonstrates stability under acidic conditions (pH 2-5) []. It shows better stability in whole blood at 0°C compared to 25°C []. Additionally, it exhibits higher stability in acidified plasma than in unacidified plasma at 25°C [].
- Applications: The stability of Ethyl caffeate under specific conditions makes it suitable for various applications:
ANone: While Ethyl caffeate exhibits biological activities, the provided research focuses primarily on its role as an enzyme inhibitor rather than a catalyst. Therefore, information regarding its catalytic properties, reaction mechanisms, and selectivity is limited within the provided context.
ANone: Yes, molecular docking studies have been performed to investigate the interaction of Ethyl caffeate with its target proteins. For instance:
- HIV protease: Molecular docking simulations with energy minimization and molecular dynamic (MD) simulation revealed that Ethyl caffeate binds to the active site of HIV protease, potentially explaining its inhibitory effects [].
- EGFR: Molecular docking studies showed that Ethyl caffeate exhibits high binding energy to EGFR, suggesting a potential mechanism for its synergistic antifungal effect with Fluconazole [].
ANone: While specific SAR studies focusing solely on Ethyl caffeate are not extensively detailed in the provided papers, research comparing the activities of caffeic acid and its derivatives, including Ethyl caffeate, offers some insights:
- Antioxidant activity: Ethyl caffeate generally demonstrates stronger antioxidant activity compared to caffeic acid [].
- α-amylase inhibition: Ethyl caffeate displays a distinct mode of inhibition on human α-amylase compared to the flavonol myricetin, causing disorder in the active site binding cleft [].
ANone: While a detailed historical timeline is not provided, the research highlights that Ethyl caffeate has been a subject of scientific interest, particularly regarding its potential health benefits and pharmacological activities:
- Early research: Early studies investigated Ethyl caffeate's antioxidant properties and its potential applications in food preservation [].
- Expanding research focus: Subsequent research has explored its diverse biological activities, including anti-inflammatory [, , ], antifungal [], anti-HIV [], and anticancer effects [, ].
ANone: Yes, research on Ethyl caffeate spans multiple disciplines, including:
- Chemistry: Isolation and structural characterization from natural sources [, , , , , , , , , , ], chemical synthesis [], and analysis of its stability [].
- Biology: Investigating its biological activities, such as antioxidant [, , ], anti-inflammatory [, , ], antifungal [], anti-HIV [], and anticancer effects [, ].
- Pharmacology: Exploring its pharmacokinetics [], target identification and validation [], and potential for drug development [, ].
- Food Science: Evaluating its potential use as a natural preservative [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


